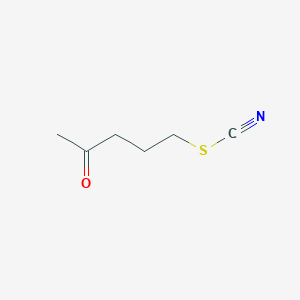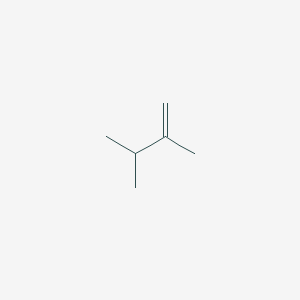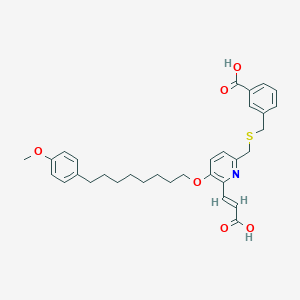
(E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid, also known as C75, is a synthetic compound that has shown promising results in the field of cancer research. It has been found to inhibit fatty acid synthesis, which is essential for the growth and proliferation of cancer cells.
Mécanisme D'action
(E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid inhibits fatty acid synthesis by targeting the enzyme fatty acid synthase (FAS). FAS is responsible for the synthesis of fatty acids, which are essential for the growth and proliferation of cancer cells. By inhibiting FAS, (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid deprives cancer cells of the fatty acids they need to survive. This leads to the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
(E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid has been shown to have several biochemical and physiological effects. It inhibits FAS activity, leading to a decrease in the synthesis of fatty acids. This results in the activation of AMP-activated protein kinase (AMPK), which is involved in the regulation of cellular energy homeostasis. (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid also activates peroxisome proliferator-activated receptor alpha (PPARα), which is involved in the regulation of lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid in lab experiments is its ability to inhibit fatty acid synthesis, which is essential for the growth and proliferation of cancer cells. This makes it a promising candidate for the development of new cancer treatments. However, (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid has been found to induce toxicity in some cell lines.
Orientations Futures
There are several future directions for (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid research. One area of interest is the development of new cancer treatments based on (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid. Researchers are also studying the potential use of (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid in the treatment of other diseases, such as obesity and diabetes. In addition, there is ongoing research into the mechanisms of action of (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid and its effects on cellular metabolism. Finally, researchers are exploring ways to improve the solubility and bioavailability of (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid to make it more effective in vivo.
Méthodes De Synthèse
(E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid can be synthesized by a multi-step process involving the reaction of various reagents. The synthesis begins with the reaction of 2-pyridinemethanol with 6-bromohex-1-yne to form 6-(2-pyridinyl)hex-1-yne. This compound is then reacted with 8-(4-methoxyphenyl)octan-1-ol to form 6-(2-pyridinyl)-5-((8-(4-methoxyphenyl)octyl)oxy)hex-1-yne. The next step involves the reaction of this compound with thiomorpholine to form (6-(2-pyridinyl)-5-((8-(4-methoxyphenyl)octyl)oxy)hex-1-ynyl)morpholine. Finally, the addition of benzoic acid and the deprotection of the thiomorpholine group results in the formation of (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid.
Applications De Recherche Scientifique
(E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid has been extensively studied for its potential use in cancer treatment. It has been found to inhibit fatty acid synthesis, which is essential for the growth and proliferation of cancer cells. In addition, (E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer treatments.
Propriétés
Numéro CAS |
150399-22-7 |
|---|---|
Nom du produit |
(E)-3-((((6-(2-Carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid |
Formule moléculaire |
C32H37NO6S |
Poids moléculaire |
563.7 g/mol |
Nom IUPAC |
3-[[6-[(E)-2-carboxyethenyl]-5-[8-(4-methoxyphenyl)octoxy]pyridin-2-yl]methylsulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C32H37NO6S/c1-38-28-15-12-24(13-16-28)9-6-4-2-3-5-7-20-39-30-18-14-27(33-29(30)17-19-31(34)35)23-40-22-25-10-8-11-26(21-25)32(36)37/h8,10-19,21H,2-7,9,20,22-23H2,1H3,(H,34,35)(H,36,37)/b19-17+ |
Clé InChI |
QQUXZUFSDIOIFJ-UHFFFAOYSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)CCCCCCCCOC2=C(N=C(C=C2)CSCC3=CC(=CC=C3)C(=O)O)/C=C/C(=O)O |
SMILES |
COC1=CC=C(C=C1)CCCCCCCCOC2=C(N=C(C=C2)CSCC3=CC(=CC=C3)C(=O)O)C=CC(=O)O |
SMILES canonique |
COC1=CC=C(C=C1)CCCCCCCCOC2=C(N=C(C=C2)CSCC3=CC(=CC=C3)C(=O)O)C=CC(=O)O |
Synonymes |
(E)-3-((((6-(2-carboxyethenyl)-5-((8-(4-methoxyphenyl)octyl)oxy)-2-pyridinyl)methyl)thio)methyl)benzoic acid SB 201993 SB-201993 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



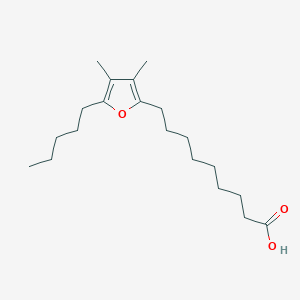
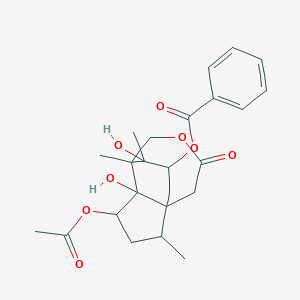
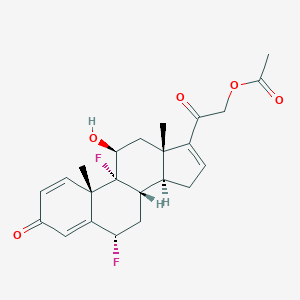

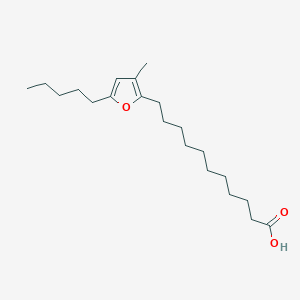
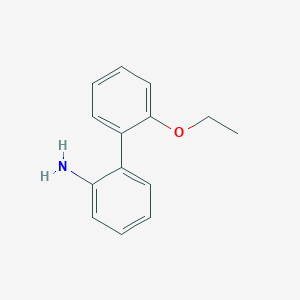
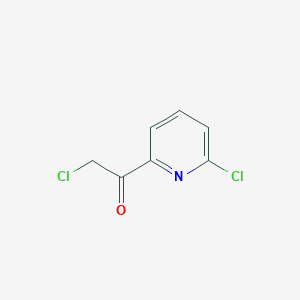
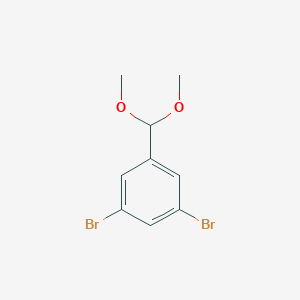
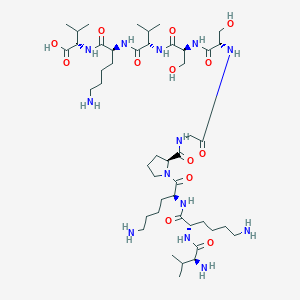
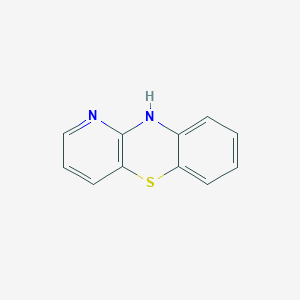
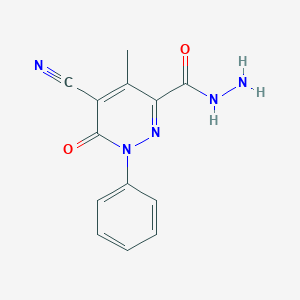
![N-[2-(Tridecanoylamino)ethyl]tridecanamide](/img/structure/B117151.png)
